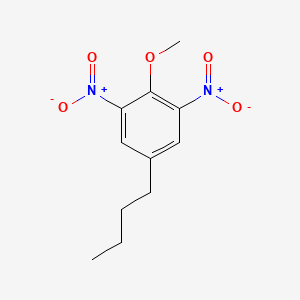
5-Butyl-2-methoxy-1,3-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2-methoxy-1,3-dinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a butyl group, a methoxy group, and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-methoxy-1,3-dinitrobenzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the butyl group to the benzene ring.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Nitration: This step introduces the nitro groups to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-2-methoxy-1,3-dinitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is common for aromatic compounds and involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine and nitric acid.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Amines.
Aplicaciones Científicas De Investigación
5-Butyl-2-methoxy-1,3-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Butyl-2-methoxy-1,3-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make it an electron-deficient compound, which can interact with nucleophiles in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Butyl-2-methoxy-1,3-dinitrobenzene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties compared to other nitrobenzenes.
Propiedades
Número CAS |
77055-18-6 |
|---|---|
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-butyl-2-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-5-8-6-9(12(14)15)11(18-2)10(7-8)13(16)17/h6-7H,3-5H2,1-2H3 |
Clave InChI |
RHLLHSLAWHVJAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



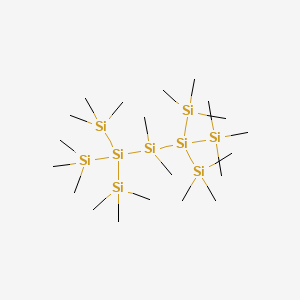
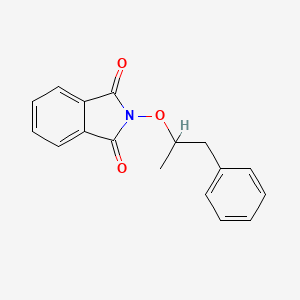
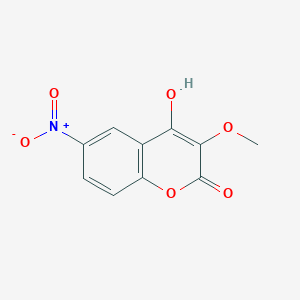
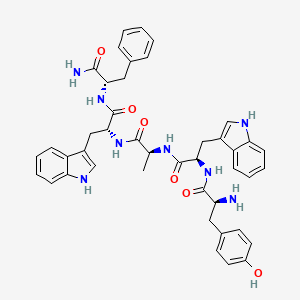
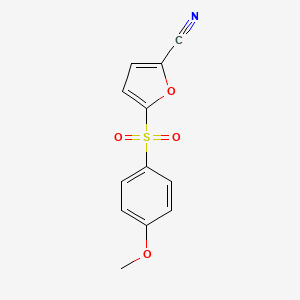
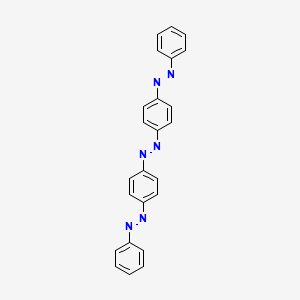
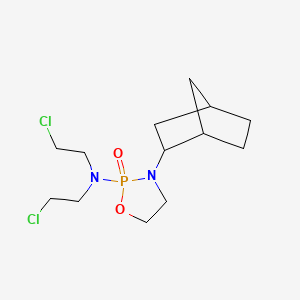
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
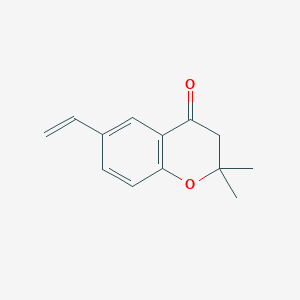
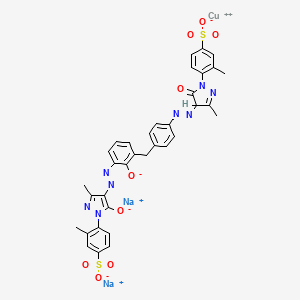

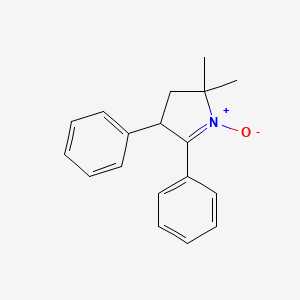
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
